Antimicrobial Activity Against S. aureus: 3,4-Diphenylpyrazole Scaffold SAR vs. 3,5-Diphenylpyrazole (No Reported Activity)
A focused SAR campaign based on the 3,4-diphenylpyrazole (DPP) scaffold evaluated 24 analogs for growth inhibition of S. aureus. All analogs except one (DPP-23) inhibited S. aureus growth with MIC values between 1.56 and 50 μg/mL [1]. The parent Hsp90 inhibitor series from which these DPP compounds were derived specifically employs the 3,4-diaryl architecture. In contrast, the 3,5-diphenylpyrazole isomer has been studied primarily for prion disease (anti-PrPˢᶜ IC₅₀ = 0.6–1.2 μM), with no published antimicrobial MIC data against S. aureus [2]. The 3,4-regioisomer thus occupies a distinct and quantitatively characterized antimicrobial chemical space.
| Evidence Dimension | Antimicrobial activity: Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 3,4-Diphenylpyrazole (DPP) analogs: MIC range 1.56–50 μg/mL against S. aureus (24-compound series); best analogs <1 μg/mL in related SAR study |
| Comparator Or Baseline | 3,5-Diphenylpyrazole: No published MIC data against S. aureus; primary reported activity is anti-prion (IC₅₀ = 0.6–1.2 μM in ScN2A cells) |
| Quantified Difference | 3,4-DPP scaffold: MIC data available (1.56–50 μg/mL range). 3,5-DPP: no antimicrobial MIC reported. The regioisomeric switch eliminates the characterized antimicrobial SAR. |
| Conditions | S. aureus growth inhibition assay; broth microdilution (Fernandez-Ciruelos et al. 2024); S. aureus Newman strain (Solomin et al. 2022) |
Why This Matters
Procurement of 3,4-diphenylpyrazole is essential for replicating or extending the antimicrobial SAR literature; the 3,5-isomer cannot substitute because no parallel antimicrobial dataset exists.
- [1] Fernandez-Ciruelos B, Albanese M, Adhav A, Solomin VV, Velikova N, Wells JM, Jirgensons A. Repurposing Hsp90 inhibitors as antimicrobials targeting two-component systems identifies compounds leading to loss of bacterial membrane integrity. Microbiol Spectr. 2024;12(8):e00146-24. View Source
- [2] Leidel F, Eiden M, Geissen M, Kretzschmar HA, Giese A, Hirschberger T, Tavan P, Schätzl HM, Groschup MH. Diphenylpyrazole-Derived Compounds Increase Survival Time of Mice after Prion Infection. Antimicrob Agents Chemother. 2011;55(10):4774–4781. View Source
